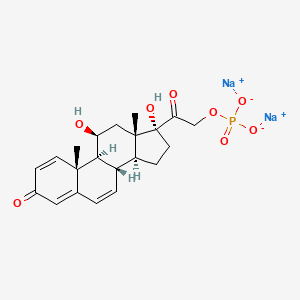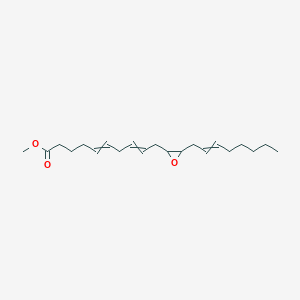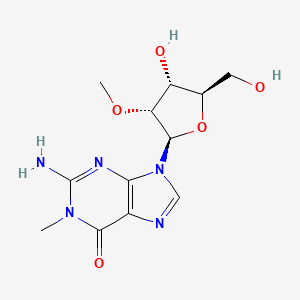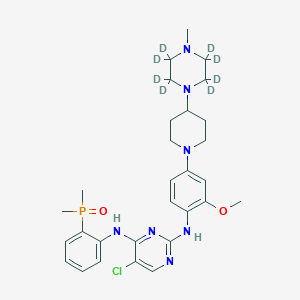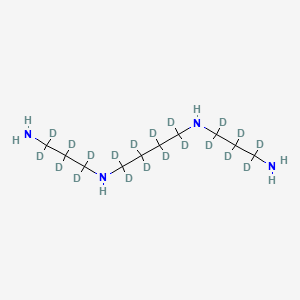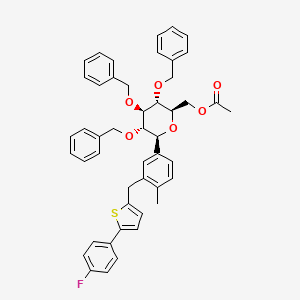
3,4,5-Tris(benzyloxy) Canagliflozin Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris(benzyloxy) Canagliflozin Acetate is a chemical compound that serves as an intermediate in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes and obesity. The compound has a molecular weight of 756.93 and a molecular formula of C47H45FO6S.
Preparation Methods
The synthesis of 3,4,5-Tris(benzyloxy) Canagliflozin Acetate involves multiple steps, starting from the appropriate benzyl-protected intermediates. The reaction conditions typically include the use of solvents such as chloroform, dichloromethane, and ethyl acetate. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3,4,5-Tris(benzyloxy) Canagliflozin Acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,5-Tris(benzyloxy) Canagliflozin Acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of Canagliflozin Dimer, which is important for studying the properties and efficacy of Canagliflozin.
Biology: The compound is used in biological studies to understand the mechanism of action of SGLT2 inhibitors and their effects on glucose metabolism.
Medicine: It is crucial in the development of treatments for type 2 diabetes and obesity, as Canagliflozin has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Canagliflozin and its derivatives.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(benzyloxy) Canagliflozin Acetate is related to its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing the reabsorption of filtered glucose and increasing urinary glucose excretion . This helps manage hyperglycemia in patients with type 2 diabetes and reduces the risk of major cardiovascular events .
Comparison with Similar Compounds
3,4,5-Tris(benzyloxy) Canagliflozin Acetate can be compared with other SGLT2 inhibitors, such as:
Dapagliflozin: Another SGLT2 inhibitor used to treat type 2 diabetes. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Empagliflozin: Also an SGLT2 inhibitor, it is used for the same indications but has different efficacy and safety profiles compared to Canagliflozin.
Ertugliflozin: Another member of the SGLT2 inhibitor class, it is used to manage type 2 diabetes and has unique pharmacological characteristics.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of Canagliflozin Dimer, which is essential for studying the properties and efficacy of Canagliflozin.
Properties
Molecular Formula |
C47H45FO6S |
|---|---|
Molecular Weight |
756.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C47H45FO6S/c1-32-18-19-38(26-39(32)27-41-24-25-43(55-41)37-20-22-40(48)23-21-37)44-46(52-29-35-14-8-4-9-15-35)47(53-30-36-16-10-5-11-17-36)45(42(54-44)31-50-33(2)49)51-28-34-12-6-3-7-13-34/h3-26,42,44-47H,27-31H2,1-2H3/t42-,44+,45-,46+,47+/m1/s1 |
InChI Key |
RQHGQVAZMBRWEH-DTWRDNFSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



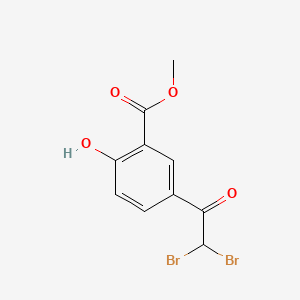
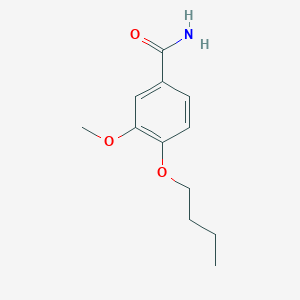

![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
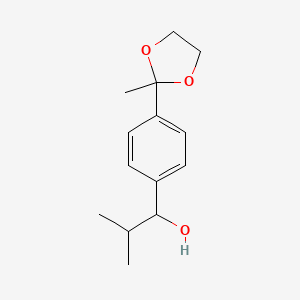

![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)

